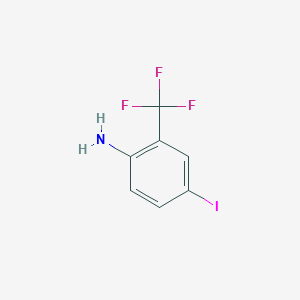

2-Amino-5-iodobenzotrifluoride

Overview

Description

2-Amino-5-iodobenzotrifluoride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic amine with a trifluoromethyl group and an iodine substituent on the benzene ring. This structure suggests that it could be a useful intermediate in the synthesis of various chemical products, including pharmaceuticals and polymers.

Synthesis Analysis

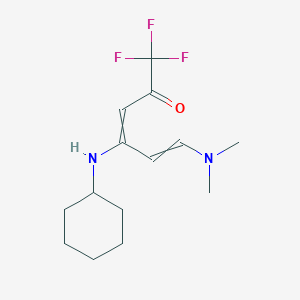

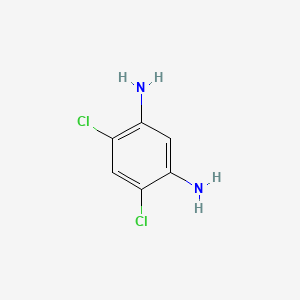

The synthesis of related compounds involves nucleophilic substitution reactions and catalytic reductions. For instance, a fluorinated diamine monomer was synthesized through the nucleophilic substitution reaction of tert-butylhydroquinone and 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C . Similarly, 2-aminobenzothiazoles were synthesized from anilines, sulfur monochloride, and isocyanides with iodine as a catalyst . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from studies on similar compounds. For example, the molecular and vibrational structure of 3-aminobenzotrifluoride was investigated using experimental and theoretical methods, including FT-Raman and FT-IR spectroscopy, as well as ab initio and density functional theory (DFT) calculations . These techniques could be applied to this compound to determine its geometric and electronic structure.

Chemical Reactions Analysis

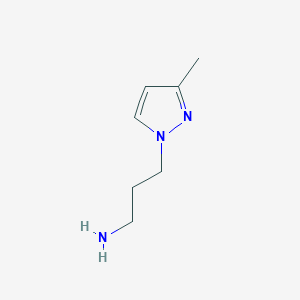

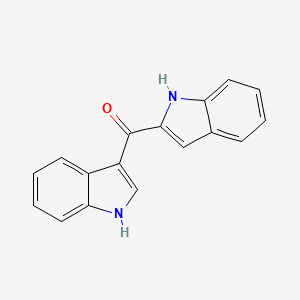

The chemical reactivity of this compound can be anticipated based on the reactivity of similar compounds. For instance, 2-aminobenzothiazoles were prepared through cascade reactions involving isothiocyanatobenzenes and amines, with iodine as a catalyst . The presence of the amino and iodine groups in this compound suggests that it could participate in similar cascade reactions, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be estimated by examining the properties of structurally related compounds. Fluorinated polyimides derived from similar monomers exhibited high thermal stability, low moisture absorption, and low dielectric constants . These properties suggest that this compound could impart similar characteristics to polymers when used as a monomer. Additionally, the presence of the trifluoromethyl group could influence the compound's lipophilicity and electronic properties, which are important in drug design and materials science.

Scientific Research Applications

Synthesis and Energetic Properties

2-Amino-5-iodobenzotrifluoride is used in the synthesis of energetic compounds. For instance, it is involved in the preparation of energetic 3-amino-5-R-1,2,4-oxadiazoles through a process that includes iodobenzene diacetate-mediated oxidative cyclization. These compounds demonstrate properties superior to TNT in terms of detonation, with lower impact and friction sensitivities (Tang et al., 2018).

Fluorescence Effects and Biological Activity

This compound derivatives have been studied for their unique fluorescence effects and biological activities. Research involving derivatives like 2-amino-5-phenyl-1,3,4-thiadiazole has shown interesting dual fluorescence effects and potential as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Photovoltaic Applications

In the field of photovoltaics, derivatives of this compound like 5-amino-1,3,4-thiadiazole-2-thiol have been utilized to enhance the ionic conductivity of polymer electrolytes in dye-sensitized solar cells. This results in higher power conversion efficiencies, indicating its potential in solar cell applications (Senthil et al., 2017).

Mechanism of Action

2-Amino-5-iodobenzotrifluoride: primarily interacts with the μ-opioid receptors in the brain. These receptors are part of the endogenous opioid system and play a crucial role in pain modulation, reward pathways, and respiratory control .

Mode of Action:

When it comes to opioids, This compound works cooperatively with naloxone , an opioid antagonist. Naloxone binds to μ-opioid receptors and blocks their activity, effectively reversing the effects of opioids, including respiratory depression. The compound enhances naloxone’s potency and duration of action, making it more effective in treating opioid overdoses .

Biochemical Pathways:

The affected pathways include the opioid receptor signaling cascade. By binding to μ-opioid receptors, This compound modulates downstream signaling events, altering neurotransmitter release and cellular responses. This modulation contributes to the reversal of opioid-induced respiratory depression .

Result of Action:

Upon binding to μ-opioid receptors, this compound:

properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJKZNONEQIIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391101 | |

| Record name | 4-Iodo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97760-97-9 | |

| Record name | 4-Iodo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

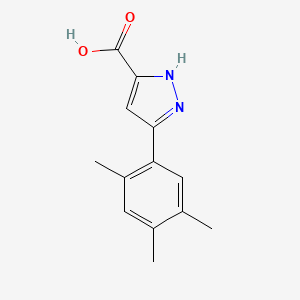

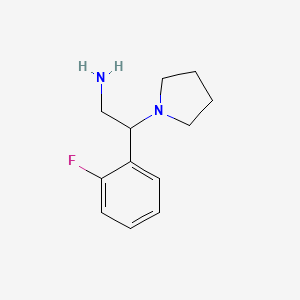

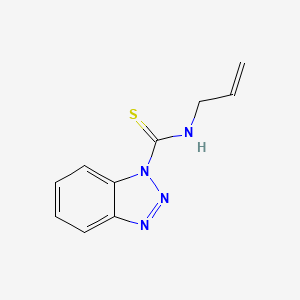

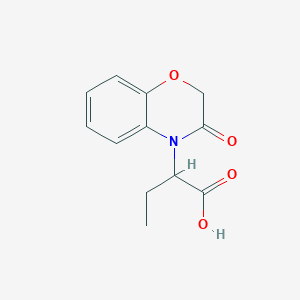

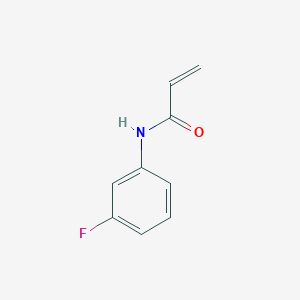

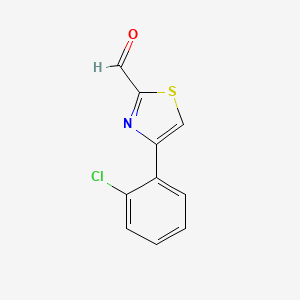

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)